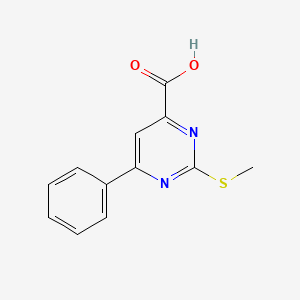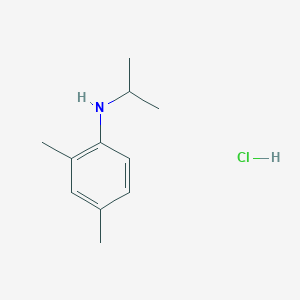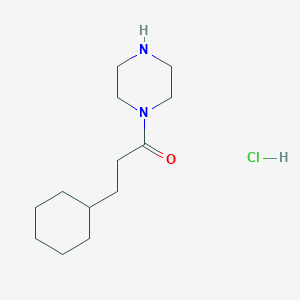
2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid
Vue d'ensemble
Description
“2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “methylthio” group suggests the presence of a sulfur atom bonded to a methyl group (CH3), and the “carboxylic acid” part indicates a COOH group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-methylthio-1,4-dihydropyrimidines are synthesized by alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine .Applications De Recherche Scientifique
Novel Methods for Preparation of Derivatives
A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, related to 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid, was described by Santilli, Kim, and Wanser (1971). This method includes direct formation from various precursors and acetylating agents, expanding to include the preparation of various new trisubstituted thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides (Santilli, Kim, & Wanser, 1971).
Heteroatom Rearrangements in Synthesis
Yokoyama, Satô, Tateno, and Hatanaka (1987) investigated heteroatom rearrangements with 2-Cyano-3-mercapto-3-(methylthio)acrylamide and aliphatic carboxylic acids. Their study provided insights into the synthesis of various pyrimidin-4-ones, essential for understanding the structural transformations of 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid (Yokoyama, Satô, Tateno, & Hatanaka, 1987).
Antimicrobial Properties
A study by Shastri and Post (2019) on 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid revealed significant antibacterial and antifungal activity. This research highlights the potential antimicrobial properties of derivatives of 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid (Shastri & Post, 2019).
Luminescent Lanthanide Frameworks
Research by Jia, Hui, Li, Sun, and Wang (2014) on luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks demonstrates the potential of 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid in photoluminescence. This study provides insights into the use of this compound in advanced material sciences (Jia, Hui, Li, Sun, & Wang, 2014).
Synthesis and Structural Analysis
Research by Brown and Waring (1977) described a general route to synthesize 2-(pyrimidin-2'-yl)acetic acids and esters, which are structurally related to 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid. This study contributes to the broader understanding of synthetic pathways for related compounds (Brown & Waring, 1977).
Co-crystal Studies
Chinnakali, Fun, Goswami, Mahapatra, and Nigam (1999) researched the co-crystal structure of 2-aminopyrimidine and dicarboxylic acids, providing insights into hydrogen-bonded chains and weak C-H...O contacts. This study is relevant for understanding the supramolecular interactions of derivatives like 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid (Chinnakali, Fun, Goswami, Mahapatra, & Nigam, 1999).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methylsulfanyl-6-phenylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-17-12-13-9(7-10(14-12)11(15)16)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEWCKMACVHCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/structure/B1452821.png)
![4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1452823.png)

![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1452826.png)


![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline](/img/structure/B1452830.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}aniline](/img/structure/B1452833.png)





